molecular formula C8H13FN4O B13100990 6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine

6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine

Cat. No.: B13100990
M. Wt: 200.21 g/mol
InChI Key: JBDQPQMICYYPQJ-UHFFFAOYSA-N
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Description

6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an ethoxy group at the 6th position and a 2-fluoroethyl group at the N4 position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine typically involves multi-step organic reactions. One common method includes the alkylation of 4,5-diaminopyrimidine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The ethoxy group can be introduced through an ethylation reaction using ethyl iodide under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluoroethyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the ethoxy and fluoroethyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine
  • 6-Ethoxy-N4-(2-chloroethyl)pyrimidine-4,5-diamine
  • 6-Ethoxy-N4-(2-bromoethyl)pyrimidine-4,5-diamine

Uniqueness

6-Ethoxy-N4-(2-fluoroethyl)pyrimidine-4,5-diamine is unique due to the presence of both ethoxy and fluoroethyl groups, which confer distinct chemical and biological properties. The fluoroethyl group enhances its metabolic stability and bioavailability, while the ethoxy group contributes to its lipophilicity and membrane permeability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H13FN4O

Molecular Weight

200.21 g/mol

IUPAC Name

6-ethoxy-4-N-(2-fluoroethyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C8H13FN4O/c1-2-14-8-6(10)7(11-4-3-9)12-5-13-8/h5H,2-4,10H2,1H3,(H,11,12,13)

InChI Key

JBDQPQMICYYPQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC(=C1N)NCCF

Origin of Product

United States

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